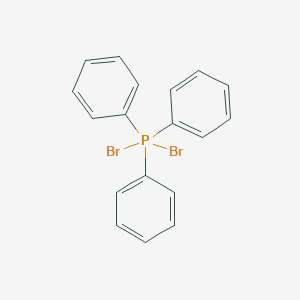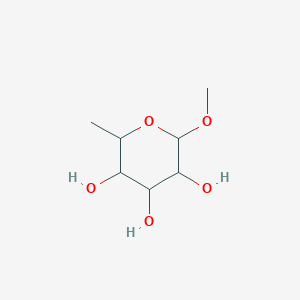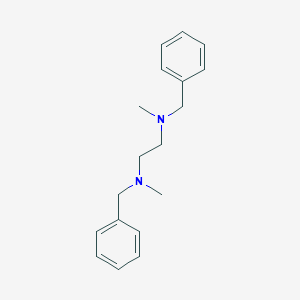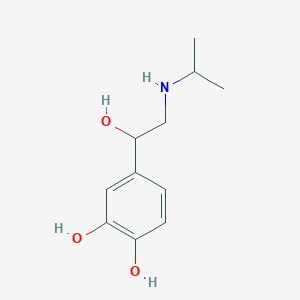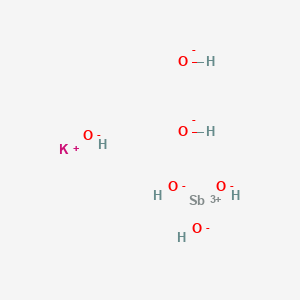
Potassium hexahydroxoantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexahydroxoantimonate, also known as potassium antimonyl hexahydroxide, is a compound of antimony and potassium with the chemical formula K2Sb6O13. It is a white solid that is used in various scientific applications, such as in the synthesis of organic compounds and in the production of antimony compounds. This compound has also been used in the laboratory for the study of biochemical and physiological effects.
Scientific Research Applications
Potassium hexahydroxoantimonate, also known as Potassium pyroantimonate, is used as a fixative in biological studies for the intracellular localization of inorganic cations such as calcium, magnesium, and sodium. It preserves cell morphology and produces intracellular precipitates of insoluble salts of these cations (Tandler, Libanati, & Sanchís, 1970).
This compound is applied in electron microscopy for tissue localization of sodium ions, as demonstrated in studies on rat kidney tissue (Bulger, 1969).
In plant physiology, this compound is used for the ultrastructural localization of calcium in cells, as seen in research on prothoracic gland cells of Galleria mellonella L. (Insecta, Lepidoptera) (Birkenbeil, 1991).
The substance is instrumental in localizing submembranous cations in human neutrophils during chemotaxis, helping to understand the cell's response to external stimuli (Cramer & Gallin, 1979).
This compound plays a role in research on the solubility of sodium hexahydroxoantimonate in water and in mixed aqueous solvents, providing insights into the behavior of similar compounds (Blandamer, Burgess, & Peacock, 1974).
The compound is also used in the study of the crystal structure of sodium hexahydroxoantimonate, contributing to our understanding of mineral crystallography (Asai, 1975).
Mechanism of Action
Target of Action
Potassium hexahydroxoantimonate is a chemical compound of antimony It’s known that antimony compounds generally interact with a wide number of exogenous and endogenous hydrophobic electrophiles .
Mode of Action
It is known to participate in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles . This suggests that it may play a role in detoxification processes.
Biochemical Pathways
It’s known to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones , indicating its potential involvement in steroid hormone pathways.
Result of Action
It’s known to be used as a precursor salt to synthesize antimony oxide (sb2o3), which is applicable as a sorbent material for the removal of cobalt from radioactive waste . It’s also used to synthesize amphiphilic antimony(V) complexes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . It’s also known to be harmful if swallowed or inhaled, and toxic to aquatic life with long-lasting effects , indicating that its action and efficacy can be influenced by environmental conditions and exposure routes.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium hexahydroxoantimonate can be achieved by reacting potassium hydroxide with antimony pentoxide in water followed by precipitation with hydrochloric acid.", "Starting Materials": [ "Potassium hydroxide", "Antimony pentoxide", "Water", "Hydrochloric acid" ], "Reaction": [ "Mix potassium hydroxide and antimony pentoxide in water", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture and filter the resulting solution", "Add hydrochloric acid to the solution to precipitate Potassium hexahydroxoantimonate", "Filter the precipitate and wash with water", "Dry the product at 100°C for 2-3 hours" ] } | |
CAS RN |
12208-13-8 |
Molecular Formula |
H6KO6Sb |
Molecular Weight |
262.90 g/mol |
IUPAC Name |
potassium;antimony(5+);hexahydroxide |
InChI |
InChI=1S/K.6H2O.Sb/h;6*1H2;/q+1;;;;;;;+5/p-6 |
InChI Key |
DUBGVNNAYGFUKU-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+3] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+5] |
Origin of Product |
United States |
Q & A
Q1: What are the potential toxicity concerns associated with meglumine antimoniate synthesized using potassium hexahydroxoantimonate?
A2: Research indicates that meglumine antimoniate synthesized using this compound (AM1) may induce renal and cardiac toxicity, potentially linked to the higher residual potassium content (113 mmol/L) observed in this formulation []. Specifically, AM1 administration in rats led to increased serum potassium levels and significant variations in electrocardiogram (ECG) parameters like the QT and QTc intervals, suggesting potential cardiac risks []. These findings emphasize the importance of controlling residual potassium levels during synthesis and highlight the need for further investigation into the long-term safety profile of AM1.
Q2: Beyond meglumine antimoniate, are there other applications of this compound in pharmaceutical research?
A3: Yes, this compound is being explored for the development of novel anti-leishmanial compounds. For instance, it serves as a precursor in synthesizing pentavalent antimony-quercetin complexes []. Quercetin, a flavonoid with known leishmanicidal properties, forms a complex with antimony(V) from this compound []. This complex formation, confirmed through techniques like spectrofluorimetry, UV-Vis spectrophotometry, and X-ray diffraction, demonstrates the potential of this compound in developing innovative therapeutic agents against leishmaniasis [].
Q3: What analytical techniques are important for characterizing and evaluating the quality of this compound and its derivatives?
A3: Characterization of this compound and its derivatives relies on various analytical techniques. These include:
- Elemental analysis (C, H, N): To determine the elemental composition and purity of the synthesized compound [].
- Atomic absorption spectroscopy: To quantify the amount of antimony present in the sample [].
- Proton nuclear magnetic resonance (NMR) spectroscopy: To analyze the structure and coordination behavior of molecules interacting with antimony [].
- High-resolution positive-ion electrospray ionization mass spectrometry (ESI(+)-MS): To identify the different ionic species present and their relative abundance, providing insights into the composition and purity of the compound [].
- X-ray diffraction (XRD): To analyze the crystallinity of the compound, differentiating it from starting materials and revealing structural information [].
- Energy-dispersive X-ray (EDX) analysis: To confirm the presence of specific elements, like antimony, within the sample [].
- Fourier transform infrared (FT-IR) spectroscopy: To identify functional groups and characterize the binding sites within the complex [].
- Thermogravimetric analysis (TGA): To assess the thermal stability and decomposition patterns of the compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





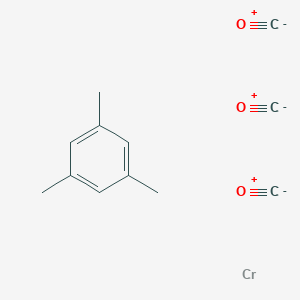
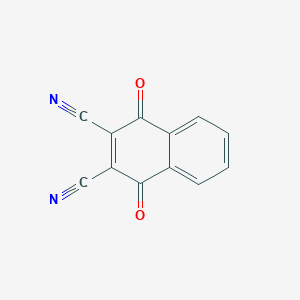
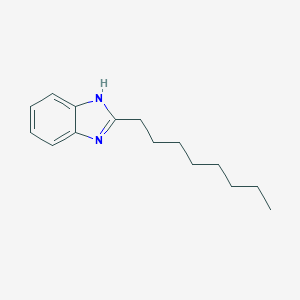
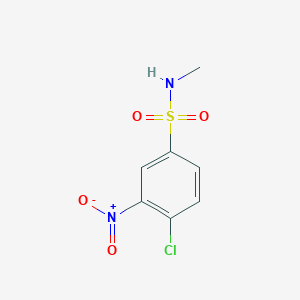
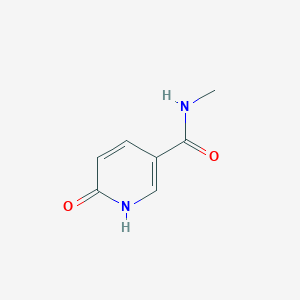
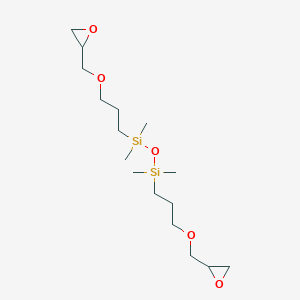
![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
